N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core with multiple sulfur substitutions. The structure includes a 4-ethylphenylacetamide moiety at the 2-position and an o-tolyl group at the 3-position of the thiazolo-pyrimidine scaffold. Its synthesis likely involves condensation reactions between thioamide intermediates and substituted acetamides under acidic or microwave-assisted conditions, as seen in analogous thiazolo-pyrimidine syntheses .
Properties
CAS No. |
1021251-48-8 |
|---|---|
Molecular Formula |
C22H20N4O2S3 |
Molecular Weight |
468.61 |
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20N4O2S3/c1-3-14-8-10-15(11-9-14)23-17(27)12-30-21-24-19-18(20(28)25-21)31-22(29)26(19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) |
InChI Key |
UFNHHUGPUHPSQX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Compound Overview
Molecular Formula: C22H20N4O2S3
Molecular Weight: 468.6 g/mol
IUPAC Name: N-(4-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Purity: Typically 95% .
Antiparasitic Activity
Research indicates that derivatives of thiazolidinones, including compounds structurally related to this compound, exhibit inhibitory effects against Schistosoma mansoni cercarial elastase. For instance, a related compound demonstrated an IC50 value of 264 µM against this enzyme . The compound's efficacy was further validated in vivo, showing a significant reduction in worm burden in infected mice treated with the compound formulated in jojoba oil (93% reduction) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In studies involving various bacterial strains and fungi, compounds with similar thiazolo-pyrimidine structures have shown promising results in inhibiting growth and biofilm formation .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for the survival and proliferation of parasites and bacteria.
- Cell Membrane Disruption: Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death.
- Modulation of Immune Response: The compound may influence the host's immune response against infections by altering cytokine production.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazolo-Pyrimidine Core: This involves cyclization reactions using appropriate precursors.
- Substitution Reactions: Introducing the ethyl and phenyl groups through nucleophilic substitution methods.
- Thioacetic Acid Derivative Formation: The final step often includes the reaction with thioacetic acid to form the acetamide linkage .
Case Studies and Research Findings
- In Vivo Efficacy Against Schistosomiasis:
- Antimicrobial Testing:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives
Compound 20 () :
- Structure: Diphenyl-substituted thiazolo-pyrimidine with an aminocoumarin side chain.
Thioacetamide Pyrimidinones
Compound 5–10 () :
- Core Structure: Quinazolinone instead of thiazolo-pyrimidine, with sulfamoylphenyl and arylacetamide groups.
- Key Differences: Bioactivity: Quinazolinones are associated with anti-inflammatory and anticancer activities, while thiazolo-pyrimidines may target kinases or microbial enzymes. Physical Properties: Higher melting points (e.g., 315.5°C for compound 8) compared to thiazolo-pyrimidines, suggesting stronger intermolecular forces .
- Synthesis Yields : Ranged from 68% (compound 9) to 91% (compound 8), indicating substituent-dependent efficiency .
Pyrido-Thieno-Pyrimidine Derivatives ()
- Example: 843621-56-7 (N-(4-Acetylphenyl)-2-[[pyrido-thieno-pyrimidinyl]thio]acetamide).
- Key Differences: A pyrido-thieno-pyrimidine core replaces the thiazolo-pyrimidine system, altering electronic properties and steric bulk.
- Applications : Such variations are often explored for antitumor or antiviral activities due to expanded heteroaromatic systems .
Key Findings and Implications
- Structural Flexibility : The thiazolo-pyrimidine scaffold allows extensive substitution, enabling tailored physicochemical properties. For example, the o-tolyl group in the target compound may enhance lipophilicity compared to phenyl or coumarin substituents .
- Synthetic Efficiency : Microwave-assisted methods (as in compound 19) could improve reaction times and yields for the target compound, though optimization is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
